![molecular formula C10H10N2O3 B3390091 3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 953885-65-9](/img/structure/B3390091.png)
3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reaction proceeds through the carbocation intermediate . More research is needed to develop more efficient synthetic routes .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring fused to a six-membered pyridine ring . The compound has a molecular weight of 246.27 .Chemical Reactions Analysis
The chemical reactions involving this compound are still under investigation. The compound’s unique structure allows for the exploration of novel reactions and synthesis methods. More research is needed to fully understand the chemical reactions associated with this compound .Physical And Chemical Properties Analysis
The compound is a stable liquid at room temperature . It has a melting point of 143-144 degrees Celsius . More research is needed to fully understand the physical and chemical properties of this compound .Scientific Research Applications
Medicinal Chemistry
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
Drug Design
Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Organic Chemistry Studies
Construction of Heterocyclic Scaffolds
The [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold and its further modifications have been studied extensively over the past 20 years . Synthetic approaches based on the reactions of the direct C-H bond functionalization are specially considered .
Kinase Inhibitors
Oxazolo[5,4-d]pyrimidine scaffold is often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors .
Antiviral Agents
Compounds with the Oxazolo[5,4-d]pyrimidine scaffold have been found to be effective as antiviral agents . This suggests that “3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” could potentially have similar applications.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid are currently unknown
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is currently unavailable . Future pharmacokinetic studies should investigate the compound’s bioavailability, half-life, clearance rate, and potential for drug-drug interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid . These factors may include pH, temperature, presence of other chemicals, and the specific biological environment (e.g., in vitro vs. in vivo). More research is needed to understand these effects.
properties
IUPAC Name |
3-propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-3-8-7-4-6(10(13)14)5-11-9(7)15-12-8/h4-5H,2-3H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSBQHKXOZUWCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC2=C1C=C(C=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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